molecular formula C10H18N6O4 B1523506 (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane CAS No. 832117-79-0

(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

Cat. No.: B1523506
CAS No.: 832117-79-0
M. Wt: 286.29 g/mol
InChI Key: VKZQUTPIKFBBMZ-AXTSPUMRSA-N
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Description

(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is a chiral 1,4-dioxane derivative characterized by two azidomethyl groups at positions 5 and 6, along with methoxy and methyl groups at positions 2 and 2. Its stereochemistry (2R,3R,5S,6S) is critical for its reactivity and applications in asymmetric synthesis and click chemistry. Synthesized via nucleophilic substitution of a bismesylate precursor with sodium azide in dimethylformamide (DMF) at 80°C, the compound serves as a precursor for chiral amines and bioactive molecules . Its molecular formula is C₁₀H₁₈N₆O₄, with CAS numbers 832117-79-0 (2R,3R,5S,6S enantiomer) and 1585236-34-5 (2S,3S,5R,6R enantiomer) .

Properties

IUPAC Name

(2R,3R,5S,6S)-5,6-bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N6O4/c1-9(17-3)10(2,18-4)20-8(6-14-16-12)7(19-9)5-13-15-11/h7-8H,5-6H2,1-4H3/t7-,8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZQUTPIKFBBMZ-AXTSPUMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(C(O1)CN=[N+]=[N-])CN=[N+]=[N-])(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@](O[C@H]([C@@H](O1)CN=[N+]=[N-])CN=[N+]=[N-])(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693721
Record name (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832117-79-0
Record name (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
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Preparation Methods

Preparation of the Precursor: 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane

  • Starting materials: Ethylene glycol and 2,3-butanedione (biacetyl)
  • Catalyst: Camphorsulfonic acid
  • Conditions: Reflux in methanol under argon atmosphere for 24 hours
  • Yield: Approximately 95% yield of the cyclic acetal 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane.

This precursor serves as a stable and versatile platform for further functionalization.

Conversion to the Bis(methanesulfonyl) Derivative

  • The 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is first converted into the corresponding 5,6-bis(((methanesulfonyl)oxy)methyl) derivative by reaction with methanesulfonyl chloride under appropriate conditions.

Nucleophilic Substitution to Introduce Azidomethyl Groups

  • Reaction: The bis(methanesulfonyl) derivative is reacted with sodium azide (NaN3) in dry dimethylformamide (DMF).
  • Conditions: Heating at 80 °C for 48 hours with stirring.
  • Workup: The reaction mixture is cooled, extracted with ether and water, washed, dried over anhydrous sodium sulfate, and solvent evaporated.
  • Yield: The azidomethyl derivative is obtained in 84% yield as a clear, colorless liquid, which can be purified further by preparative silica gel chromatography (1:4 ethyl acetate-hexane).

This step is critical as it introduces the azide functional groups at the 5 and 6 positions of the dioxane ring.

Reaction Scheme Summary

Step Starting Material / Intermediate Reagents / Conditions Product Yield (%) Notes
1 Ethylene glycol + 2,3-butanedione Camphorsulfonic acid, MeOH, reflux 24 h 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane ~95 Stable cyclic acetal precursor
2 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane Methanesulfonyl chloride 5,6-Bis(((methanesulfonyl)oxy)methyl) derivative Not specified Activated leaving groups introduced
3 5,6-Bis(((methanesulfonyl)oxy)methyl) derivative Sodium azide, dry DMF, 80 °C, 48 h This compound 84 Azidomethyl groups introduced

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR):
    • ^1H-NMR and ^13C-NMR spectra confirm the structure and stereochemistry. Two-dimensional NMR techniques such as COSY, HMQC, and SECSY are employed for detailed structural elucidation.
  • Infrared Spectroscopy (IR):
    • Characteristic azide stretching bands observed in the IR spectrum confirm the presence of azide groups.
  • Mass Spectrometry (MS):
    • Electron impact mass spectrometry (70 eV) confirms molecular weight and fragmentation pattern consistent with the bis(azidomethyl) derivative.
  • Elemental Analysis:
    • Carbon, hydrogen, and nitrogen elemental analyses align with the expected molecular formula, confirming purity and composition.

Summary Table of Preparation Parameters

Parameter Details
Solvent for azidation Dry Dimethylformamide (DMF)
Azidation temperature 80 °C
Reaction time 48 hours
Workup solvents Ether and water
Purification Silica gel chromatography (1:4 EtOAc-hexane)
Yield 84%
Storage conditions Refrigerated, ~7 °C
Analytical techniques NMR (1D and 2D), IR, MS, Elemental analysis

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl groups, leading to the formation of nitro or nitrile derivatives.

    Reduction: Reduction of the azide groups can yield primary amines, which can further participate in various organic transformations.

    Substitution: The azidomethyl groups can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiols in polar aprotic solvents.

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane serves as a versatile intermediate for the construction of more complex molecules. Its azide groups are particularly useful in click chemistry, facilitating the formation of triazoles.

Biology

In biological research, the compound can be used to study the effects of azide-containing molecules on biological systems. Its derivatives may serve as probes or precursors for bioorthogonal labeling techniques.

Medicine

Potential medicinal applications include the development of novel drugs or drug delivery systems. The azide groups can be transformed into various functional groups that may enhance the biological activity or targeting ability of the compound.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism of action of (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane largely depends on its chemical transformations. For instance, in click chemistry, the azide groups react with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Dioxane Derivatives
Compound Name Key Functional Groups Synthesis Method Reactivity/Applications References
(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane Azidomethyl, methoxy, methyl Nucleophilic substitution (NaN₃/DMF) Click chemistry, chiral amine precursors
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane (3) Methoxy, methyl Dehydration of diols Diels-Alder precursor for cyclohexanes
(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane Hydroxymethyl, methoxy, methyl Reduction of azidomethyl groups Intermediate for polymers/drug delivery

Key Differences :

  • Azidomethyl vs. Hydroxymethyl : The azidomethyl groups in the target compound enable click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas hydroxymethyl derivatives are used in reductive amination or esterification .
  • Stability : The azidomethyl derivative is thermally stable compared to 2,3-dimethylene-1,4-dioxane (generated from compound 3), which polymerizes at high temperatures .
Azide-Containing Analogues
Compound Name Core Structure Applications Key Distinctions References
Target compound 1,4-Dioxane Chiral scaffolds, drug intermediates Stereospecific reactivity
Compound 14/15 () Sugar derivatives Antiviral/nucleotide analogs Larger, bioactive sugar backbone
3,3’-Bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine Triazine Ligands for metal complexes Planar aromatic system

Key Differences :

  • Structural Complexity : The target compound’s dioxane ring simplifies stereochemical control compared to sugar derivatives (e.g., compound 14/15), which require glycosylation steps .
  • Functional Groups : Azides in the target compound are terminal, enabling modular functionalization, while triazine azides () participate in nucleophilic substitutions .
Diels-Alder Precursors
Compound Name Diene Generation Method Cycloaddition Yield (with N-phenylmaleimide) Stability at RT References
Target compound Not applicable N/A Stable
2,3-Dimethylene-1,4-dioxane (2) Thermal decomposition of compound 3 Up to 89% (with AlCl₃) Unstable
Benzo-fused derivatives (6a–d) Acid-catalyzed elimination ≤24% (cis-isomers preferred) Moderate

Key Differences :

Data Tables

Table 1: Physicochemical Properties
Property Target Compound 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane (3) 5,6-Bis(hydroxymethyl) Derivative
Molecular Weight 286.29 g/mol 176.21 g/mol 236.26 g/mol
Melting Point Not reported Liquid (yellow oil) Not reported
Solubility DMF, THF THF, toluene Water, polar solvents
Key Spectral Data (¹H NMR) δ 3.31 (s, OCH₃) δ 3.95 (dd, CH₂) δ 3.43 (m, CH₂OH)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Reactant of Route 2
(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

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